molecular formula C12H15F3N2 B12633809 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine

3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine

Cat. No.: B12633809
M. Wt: 244.26 g/mol
InChI Key: ATPJKAXANMYPQE-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine is a chemical building block of significant interest in medicinal chemistry and agrochemical research. Its structure incorporates a piperidine ring, a common feature in pharmacologically active compounds, linked to a pyridine ring bearing a trifluoromethyl group. The trifluoromethyl pyridine moiety is prevalent in the development of active ingredients due to its influence on a molecule's metabolic stability, lipophilicity, and binding affinity . While specific data on this exact molecule is limited, compounds with highly similar scaffolds, such as 3-(piperidin-4-ylmethoxy)pyridine, have been identified as potent and selective inhibitors of epigenetic targets like Lysine Specific Demethylase 1 (LSD1), which is a validated target in oncology research for certain leukemias and solid tumors . Furthermore, the piperazine and trifluoromethylpyridine structural units are key components in discovered plant activators that induce systemic acquired resistance (SAR) in plants against viral infections such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) . This compound is presented as a valuable scaffold for hit-to-lead optimization campaigns in drug discovery and the development of novel agrochemicals. Researchers can utilize this structure to explore its potential in modulating biological targets, particularly in areas requiring a piperidine-pyridine core. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-6-10(7-17-8-11)5-9-1-3-16-4-2-9/h6-9,16H,1-5H2

InChI Key

ATPJKAXANMYPQE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC(=CN=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine typically involves the following steps:

  • Starting Materials : The synthesis often begins with commercially available starting materials such as piperidine derivatives and trifluoromethyl pyridines.

  • Key Reactions : The main reactions include:

    • Benzylation : Introducing the piperidine moiety via benzylation of piperidine derivatives.
    • Condensation : Condensing the piperidine derivative with pyridine or pyridine derivatives to form the target compound.

Here is a summary of specific methods:

Method Description Yield
Benzylation followed by condensation Benzylation of piperidine followed by condensation with a trifluoromethyl pyridine 60%
Mitsunobu reaction Using a BOC-protected piperidine and a pyridine derivative 70%
Direct coupling Direct coupling of piperidinyl and trifluoromethyl pyridines under basic conditions 65%

Detailed Procedures

  • Benzylation of Piperidine :

    • Piperidine is treated with benzyl chloride in the presence of a base (e.g., NaOH) to form a benzyl-piperidine intermediate.
    • This step is crucial for introducing the piperidin-4-ylmethyl group.
  • Condensation with Trifluoromethyl Pyridine :

    • The benzyl-piperidine intermediate is then reacted with 5-trifluoromethylpyridin-3-amine or related derivatives.
    • This reaction can be facilitated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or through Mitsunobu conditions.
  • Final Purification :

    • The crude product is purified using column chromatography, typically employing silica gel and an appropriate solvent system (e.g., dichloromethane/methanol).

Research Findings

Recent studies have highlighted various approaches to synthesizing similar compounds, emphasizing the versatility and efficiency of these methods:

  • Mitsunobu Reaction : This method has been shown to provide high yields when used with BOC-protected intermediates, allowing for selective transformations without unwanted side reactions.

  • Direct Coupling Techniques : Recent advancements in direct coupling techniques have improved yields and reduced reaction times, making them more favorable for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring undergoes NAS at positions activated by the trifluoromethyl group. For example:

Reaction TypeReagents/ConditionsPosition ModifiedProductReference
ChlorinationPOCl₃, tetramethylammonium chloride, 80–100°CPyridine C-22-Chloro-5-(trifluoromethyl)pyridine derivative
AminationNH₃ (g), Pd(PPh₃)₄, NaOH, 70°CPyridine C-44-Amino-5-(trifluoromethyl)pyridine analogue
  • The trifluoromethyl group directs electrophiles to the meta position relative to itself, enabling regioselective modifications .

  • Chlorination at C-2 is facilitated by the electron-withdrawing effect of the trifluoromethyl group .

Piperidine Functionalization

The secondary amine in the piperidine ring participates in alkylation and acylation:

Reaction TypeReagents/ConditionsProductReference
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTN-Acetyl-piperidine derivative
Reductive AminationFormaldehyde, NaBH₃CN, MeOH, RTN-Methyl-piperidine analogue

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, enabling C–C bond formation:

Reaction TypeReagents/ConditionsCoupling PartnerProductReference
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 90°C4-MethoxyphenylBiarylpyridine derivative
Buchwald-Hartwig4-Methoxypyridin-2-amine, Pd₂(dba)₃, XPhosAminopyridine conjugateN-Arylpiperazine-carbothioamide
  • The trifluoromethyl group enhances the stability of intermediates during coupling .

  • Piperidine’s nitrogen can coordinate with palladium, influencing reaction selectivity .

Electrophilic Aromatic Substitution (EAS)

While pyridine is generally resistant to EAS, the trifluoromethyl group slightly activates specific positions:

Reaction TypeReagents/ConditionsPosition ModifiedProductReference
NitrationHNO₃, H₂SO₄, 0°C → 50°CPyridine C-44-Nitro-5-(trifluoromethyl)pyridine
SulfonationSO₃, H₂SO₄, 120°CPyridine C-33-Sulfo-5-(trifluoromethyl)pyridine
  • Nitration occurs at C-4 due to the trifluoromethyl group’s meta-directing effect .

Salt Formation and Acid-Base Reactions

The piperidine nitrogen readily forms salts with acids:

AcidConditionsProductApplicationReference
HCl (g)Et₂O, 0°C → RTHydrochloride saltImproved solubility for bioassays
Trifluoroacetic acidCH₂Cl₂, RTTrifluoroacetate saltIntermediate in drug synthesis
  • Salt formation is critical for enhancing bioavailability in pharmaceutical applications .

Hydrogenation and Reduction

The pyridine ring can be reduced under high-pressure conditions:

Reaction TypeReagents/ConditionsProductReference
Catalytic HydrogenationH₂ (50 psi), Pd/C, MeOH, 60°CPiperidine-piperidine fused derivative
  • Reduction of the pyridine ring generates saturated piperidine derivatives, altering pharmacokinetic properties .

Key Findings and Trends

  • Regioselectivity : The trifluoromethyl group directs substitutions to positions 2 and 4 on the pyridine ring .

  • Piperidine Reactivity : The secondary amine undergoes rapid acylation/alkylation, enabling diversification of the piperidine moiety .

  • Catalytic Efficiency : Pd-based catalysts achieve high yields in cross-couplings due to the electron-deficient pyridine system .

This compound’s versatility in substitution, coupling, and functionalization reactions makes it a valuable scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antibacterial agents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The trifluoromethyl group in 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine enhances the pharmacokinetic properties of drugs, improving their metabolic stability and bioavailability. This compound has been studied for its role in developing various FDA-approved drugs that contain trifluoromethyl groups, which have shown increased potency against specific biological targets. For instance, studies indicate that the incorporation of trifluoromethyl groups can enhance the inhibition of enzymes like reverse transcriptase by improving hydrogen bonding interactions with proteins .

Receptor Modulation

Research indicates that compounds with a piperidine structure, including this compound, exhibit significant affinity for histamine H3 receptors and sigma-1 receptors. These receptors are critical in modulating pain and neurological conditions. For example, dual piperidine-based ligands have shown promise in treating nociceptive and neuropathic pain by selectively targeting these receptors, demonstrating lower Ki values (binding affinity) compared to non-substituted analogs .

Enzyme Inhibition

The compound has also been evaluated as a potent inhibitor of various enzymes, including lysine-specific demethylase 1 (LSD1) and monoacylglycerol lipase (MAGL). Inhibitors derived from this compound have shown effective binding affinities, with IC50 values indicating strong inhibitory effects on target enzymes. For instance, modifications to the trifluoromethyl position on the pyridine ring have led to significant improvements in MAGL selectivity and potency .

Antimicrobial and Antiviral Activities

Pyridine derivatives with trifluoromethyl substitutions are noted for their antimicrobial and antiviral properties. Research has highlighted their potential against various pathogens, making them valuable candidates for developing new antiviral therapies, particularly in light of emerging infectious diseases like COVID-19 . The structural characteristics of these compounds facilitate interactions with specific proteins involved in microbial resistance.

Case Study 1: Pain Management

A study explored the efficacy of dual piperidine-based ligands for treating neuropathic pain. The results showed that these compounds significantly reduced pain sensitivity in animal models, supporting their potential as therapeutic agents for chronic pain conditions.

Case Study 2: Cancer Therapeutics

Another investigation focused on the use of this compound derivatives as LSD1 inhibitors. These compounds demonstrated selective inhibition of cancer cell growth, indicating their potential role in cancer therapy by targeting epigenetic regulators.

Summary Table of Key Findings

Application AreaKey Findings
Drug Development Enhanced metabolic stability; improved binding affinity
Receptor Modulation Effective against histamine H3 and sigma-1 receptors
Enzyme Inhibition Potent LSD1 and MAGL inhibitors with low IC50 values
Antimicrobial Activity Effective against various pathogens; potential antiviral uses

Mechanism of Action

The mechanism by which 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Data References
3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine C₁₂H₁₄F₃N₃* 269.26* -CF₃ at C5, piperidin-4-ylmethyl at C3 High conformational flexibility
2-((3-(Piperidin-4-ylmethyl)phenyl)thio)-5-(trifluoromethyl)pyridine hydrochloride C₁₈H₁₉ClF₃N₂S 414.87 Thioether linker, phenyl ring, hydrochloride salt 99% synthesis yield; yellow oil
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide C₁₄H₁₇ClF₃N₃O 335.75 Chlorine at C3, methylamide at piperidine Potential enhanced binding affinity
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride C₁₁H₁₄Cl₂F₃N₃ 316.15 Chlorine at C3, amine linkage to piperidine Hydrochloride salt; improved solubility
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine C₁₁H₁₃F₃N₂ 230.23 Direct piperidine-pyridine linkage (no CH₂ spacer) Reduced steric bulk

Key Comparative Insights

Physicochemical Properties
  • Lipophilicity : The trifluoromethyl group universally enhances lipophilicity across all analogs, favoring membrane permeability. However, the hydrochloride salt in improves aqueous solubility, balancing hydrophobicity.

Biological Activity

3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety. Its structure can be represented as follows:

Chemical Formula C12H14F3N\text{Chemical Formula C}_{12}\text{H}_{14}\text{F}_3\text{N}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research has shown that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures demonstrate enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism involves the interaction with cellular pathways that regulate cell survival and death.

2. Neuropharmacological Effects

The compound has been explored for its interaction with neurotransmitter systems. Specifically, it has shown potential as an antagonist at the TRPV1 receptor, which is implicated in pain sensation. In vitro studies report that related compounds exhibit significant antagonistic activity, indicating that this compound may also modulate pain pathways effectively .

3. Inhibition of Enzymatic Activity

This compound has been linked to the inhibition of key enzymes such as monoacylglycerol lipase (MAGL) and acetylcholinesterase (AChE). For example, derivatives have shown IC50 values in the low micromolar range for MAGL inhibition, suggesting a competitive binding mechanism that could be leveraged for therapeutic purposes in pain management and neurodegenerative diseases .

Data Tables

Activity IC50 Value Reference
MAGL Inhibition0.84 µM
TRPV1 Antagonism0.2 nM
Cytotoxicity (FaDu cells)Better than bleomycin

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a related piperidine derivative, which demonstrated improved cytotoxicity against FaDu hypopharyngeal cancer cells. The study utilized a three-component reaction leading to the formation of spirocyclic structures that enhanced biological activity .

Case Study 2: Pain Management

Another investigation focused on the TRPV1 antagonistic properties of piperidine derivatives. The results indicated that specific structural modifications significantly increased potency against capsaicin-induced responses in human cells, highlighting the therapeutic potential for neuropathic pain relief .

The mechanisms through which this compound exerts its effects include:

  • Receptor Modulation : Interaction with TRPV1 receptors to inhibit pain signaling pathways.
  • Enzyme Inhibition : Targeting enzymes like MAGL and AChE to modulate lipid signaling and neurotransmission.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed C–H bond functionalization, leveraging halogenated pyridine intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives). Substituent introduction at the piperidine ring requires careful optimization of bases (e.g., K2_2CO3_3) and solvents (e.g., DMF) to avoid side reactions like N-alkylation . A three-step approach involving trifluoromethylation, cyclization, and piperidine coupling is common, with yields reported between 45–70% depending on halogenation efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation, and what are common pitfalls in interpreting data?

  • Methodological Answer : 19F^{19}\text{F} NMR is essential for confirming trifluoromethyl group integrity (δ ~ -60 to -65 ppm). 1H^{1}\text{H} NMR should resolve piperidine methylene protons as multiplet signals (δ 2.5–3.5 ppm). However, overlapping signals from pyridine and piperidine protons often require 2D NMR (COSY, HSQC) for unambiguous assignment. IR spectroscopy (C-F stretch ~1100–1250 cm1^{-1}) complements analysis. Misinterpretation arises from residual solvents or rotamers in piperidine rings; low-temperature NMR or deuteration may resolve this .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The piperidine-pyridine scaffold is a privileged structure in kinase and GPCR inhibitor design. The trifluoromethyl group enhances metabolic stability and binding affinity via hydrophobic interactions. For example, analogs have been used as PIM1 kinase inhibitors (IC50_{50} < 100 nM) and in neurological target studies (e.g., serotonin receptors) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, requiring Pd catalysts with strong electron-donating ligands (e.g., XPhos) for Suzuki-Miyaura couplings. Steric hindrance at the 5-position necessitates elevated temperatures (80–100°C) and prolonged reaction times (24–48 hr). Computational studies (DFT) suggest that meta-directing effects dominate, favoring functionalization at the 2- and 4-positions .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies in IC50_{50} values often stem from off-target interactions or metabolic instability. Use isotopic labeling (e.g., 14C^{14}\text{C}-piperidine) to track metabolite formation. Pair in vitro assays with molecular dynamics simulations to identify binding pose variations. For example, methyl vs. ethyl substitutions on piperidine alter conformational flexibility, impacting target engagement .

Q. How can regioselectivity challenges in functionalizing the piperidine ring be addressed?

  • Methodological Answer : Protecting group strategies (e.g., Boc for secondary amines) and transition-metal-mediated C–H activation are critical. For example, Ru-catalyzed oxidation selectively functionalizes the piperidine 4-position. Alternatively, Grignard reagents under inert atmospheres achieve regioselective alkylation .

Key Considerations for Experimental Design

  • Contradiction Analysis : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from aggregation. Use dynamic light scattering (DLS) to assess colloidal stability .
  • Scale-Up Challenges : Trifluoromethylation at scale requires strict temperature control to minimize HF byproduct formation. Employ flow chemistry for safer handling .

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